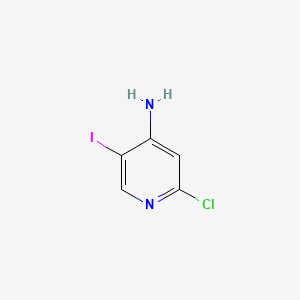

2-Chloro-5-iodo-4-pyridinamine

Description

The exact mass of the compound 2-Chloro-5-iodo-4-pyridinamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-5-iodo-4-pyridinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-iodo-4-pyridinamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-iodopyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJUUKULVAIMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670325 | |

| Record name | 2-Chloro-5-iodopyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

800402-12-4 | |

| Record name | 2-Chloro-5-iodopyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-iodopyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Chloro-5-iodo-4-pyridinamine" synthesis and characterization

An In-depth Technical Guide to 2-Chloro-5-iodo-4-pyridinamine: Synthesis and Characterization

Authored by a Senior Application Scientist

Introduction

2-Chloro-5-iodo-4-pyridinamine is a halogenated pyridine derivative that has garnered significant attention as a versatile building block in organic synthesis.[1] Its unique molecular architecture, featuring a pyridine ring substituted with chlorine, iodine, and an amine group, makes it a valuable intermediate in the development of complex chemical entities.[1][2] This guide provides an in-depth exploration of the synthesis and characterization of 2-Chloro-5-iodo-4-pyridinamine, offering practical insights for researchers and professionals in drug development and medicinal chemistry. The strategic placement of its functional groups allows for selective reactivity, making it a crucial component in the synthesis of novel pharmaceuticals and agrochemicals.[2][3]

Synthesis of 2-Chloro-5-iodo-4-pyridinamine

The primary synthetic route to 2-Chloro-5-iodo-4-pyridinamine involves the electrophilic iodination of 2-chloro-4-aminopyridine. This method is favored for its efficiency and relatively high yield.

Reaction Workflow

Caption: Workflow for the characterization of 2-Chloro-5-iodo-4-pyridinamine.

Safety and Handling

2-Chloro-5-iodo-4-pyridinamine is harmful if swallowed. [4]It is essential to handle this compound in a well-ventilated area, preferably under a chemical fume hood. [5]Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. [5]Store the compound in a tightly sealed container in a cool, dry place, protected from light. [3][6][7]

Applications in Drug Development

2-Chloro-5-iodo-4-pyridinamine serves as a key intermediate in the synthesis of a variety of biologically active molecules. [1][2]The presence of multiple reaction sites allows for diverse chemical modifications. It is particularly valuable in cross-coupling reactions, such as Suzuki and Sonogashira reactions, which are fundamental in constructing carbon-carbon bonds in pharmaceutical agents. [3]This compound is utilized in the development of kinase inhibitors for cancer therapy and in the synthesis of compounds targeting neurological pathways. [1]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of 2-Chloro-5-iodo-4-pyridinamine. The detailed protocol and the rationale behind the experimental choices offer a solid foundation for its successful preparation. The characterization data presented serves as a benchmark for confirming the identity and purity of the synthesized compound. Due to its versatile reactivity, 2-Chloro-5-iodo-4-pyridinamine remains a valuable building block for the discovery and development of new therapeutic agents.

References

-

LookChem. 2-PYRIDINAMINE, 4-CHLORO-5-IODO. [Link]

-

Moleqube. Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-12-4 with a minimum purity of 99%. [Link]

-

Chemsrc. 2-Chloro-5-iodo-4-pyridinamine | CAS#:800402-12-4. [Link]

-

MySkinRecipes. 2-Chloro-5-iodo-4-pyridinamine. [Link]

- Google Patents. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. Boosting Pharmaceutical Innovation: The Role of 2-Chloro-5-fluoro-4-iodopyridine. [Link]

-

International Journal of Pharmaceutical Sciences and Research. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2-Chloro-4-iodopyridine in Modern Drug Discovery. [Link]

-

National Institute of Standards and Technology. 2-Aminopyridine - the NIST WebBook. [Link]

-

National Center for Biotechnology Information. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem. [Link]

Sources

- 1. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 2. Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-12-4 with a minimum purity of 99% [whsysbio.net]

- 3. 2-Chloro-5-iodo-4-pyridinamine [myskinrecipes.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. chemscene.com [chemscene.com]

- 7. lookchem.com [lookchem.com]

Physicochemical properties of "2-Chloro-5-iodo-4-pyridinamine"

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-iodo-4-pyridinamine

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and applications of 2-Chloro-5-iodo-4-pyridinamine (CAS No: 800402-12-4). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data from established sources to offer a practical and in-depth understanding of this versatile heterocyclic building block. The guide covers its chemical identity, structural characteristics, spectroscopic profile, reactivity, and safe handling protocols. By explaining the causality behind experimental methodologies and grounding all claims in authoritative references, this paper serves as an essential resource for leveraging this compound in complex organic synthesis and pharmaceutical research.

Introduction: A Versatile Heterocyclic Intermediate

2-Chloro-5-iodo-4-pyridinamine is a di-halogenated pyridine derivative that has garnered significant attention as a versatile intermediate in organic synthesis.[1] Its unique structure, featuring a pyridine core functionalized with an amine group, a chlorine atom, and an iodine atom, offers multiple reactive sites. This multi-functional nature allows for selective, stepwise chemical transformations, making it an invaluable building block for constructing complex molecular architectures.

The strategic placement of the halogen atoms makes the compound particularly suited for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental to modern pharmaceutical and materials science research.[2] The presence of both a chloro and a more reactive iodo substituent enables chemists to perform site-selective functionalization, a critical advantage in multi-step synthetic campaigns.[2] Consequently, this compound is frequently employed in the synthesis of novel drug candidates, particularly in the development of kinase inhibitors for oncology and compounds targeting neurological disorders.[1][2] This guide aims to provide a detailed examination of its core properties to facilitate its effective and safe use in research and development.

Chemical Identity and Structural Properties

Accurate identification is the foundation of scientific integrity. The following table summarizes the key identifiers and structural properties of 2-Chloro-5-iodo-4-pyridinamine.

| Property | Value | Source(s) |

| CAS Number | 800402-12-4 | [3][4][5] |

| Molecular Formula | C₅H₄ClIN₂ | [2][5] |

| Molecular Weight | 254.46 g/mol | [2][5] |

| IUPAC Name | 2-chloro-5-iodopyridin-4-amine | [6] |

| Common Synonyms | 4-Amino-5-iodo-2-chloropyridine, 4-Amino-2-chloro-5-iodopyridine | [5][6] |

| SMILES | ClC1=NC=C(I)C(N)=C1 | [5] |

| InChI Key | DEJUUKULVAIMNF-UHFFFAOYSA-N | [6] |

Core Physicochemical Characteristics

The physicochemical properties of a compound dictate its behavior in both reactive and biological systems. Understanding these parameters is crucial for designing experiments, developing formulations, and predicting metabolic fate.

| Parameter | Value | Source(s) |

| Physical Form | White to Off-white Solid | [2][7] |

| Melting Point | 125-129 °C | |

| Boiling Point | 367.8 °C at 760 mmHg | [2][3] |

| Density | 2.139 g/cm³ | [3][8] |

| Flash Point | 176.2 °C | [3][8] |

| pKa (Predicted) | 2.96 ± 0.42 | [8] |

| LogP (Predicted) | 2.503 | [8][9] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [5][8] |

The solid form at room temperature simplifies handling and weighing. The melting point range of 125-129 °C serves as a reliable, preliminary indicator of purity. The predicted LogP value of ~2.5 suggests moderate lipophilicity, an important characteristic for drug candidates as it influences membrane permeability and solubility.

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of 2-Chloro-5-iodo-4-pyridinamine involves the direct iodination of 2-chloro-4-aminopyridine. This electrophilic aromatic substitution reaction is a cornerstone of heterocyclic chemistry.

Workflow for Synthesis of 2-Chloro-5-iodo-4-pyridinamine

Caption: Synthetic workflow for 2-Chloro-5-iodo-4-pyridinamine.

Detailed Synthesis Protocol

This protocol is a self-validating system, where successful isolation of a product with the correct physical and spectroscopic properties confirms the reaction's efficacy.

-

Vessel Preparation: Under an inert nitrogen atmosphere, charge a suitable reaction vessel with 2-chloro-4-aminopyridine (1.0 eq) and acetonitrile (approx. 13 mL per gram of starting material).[4]

-

Reaction Initiation: Begin stirring and heat the mixture to 70 °C in an oil bath until all solids dissolve.[4]

-

Reagent Addition: Slowly add N-iodosuccinimide (NIS) (1.2 eq) portion-wise to the reaction mixture. The use of NIS is a key experimental choice; it is a mild and highly efficient source of electrophilic iodine (I+), minimizing the formation of hazardous byproducts compared to using molecular iodine.

-

Reaction Monitoring: Maintain the temperature at 70 °C and stir for 16 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction to room temperature.[4]

-

Adjust the pH of the solution to between 9 and 10 by adding a saturated aqueous solution of sodium carbonate. This step is critical to neutralize any acidic byproducts and deprotonate the aminopyridine product, enhancing its solubility in the organic extraction solvent.[4]

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.[4]

-

Wash the separated organic phase twice with saturated brine to remove residual water and inorganic salts.[4]

-

Dry the organic layer over anhydrous sodium sulfate.[4]

-

-

Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield 2-chloro-5-iodo-4-pyridinamine as a solid. A typical yield for this procedure is approximately 78%.[4]

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable in scientific research. The following methods are standard for characterizing 2-Chloro-5-iodo-4-pyridinamine.

Analytical Characterization Workflow

Caption: Standard workflow for analytical characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the pyridine ring. A broad singlet corresponding to the two protons of the primary amine (-NH₂) would also be observed.[3]

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak [M+H]⁺ at approximately m/z 255, corresponding to the molecular weight of the compound (254.46 g/mol ).[3] The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity ratio of roughly 3:1.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. Key expected peaks include N-H stretching for the primary amine, C=C and C=N stretching from the aromatic pyridine ring, and C-Cl/C-I stretching in the fingerprint region. Commercial suppliers confirm that the spectrum conforms to the known structure.[2]

Safety, Storage, and Handling

Proper handling of chemical reagents is paramount for laboratory safety.

-

Hazard Identification: 2-Chloro-5-iodo-4-pyridinamine is classified as harmful if swallowed (H302) and can cause skin and serious eye irritation (H315, H319).[3][7] It is an irritant.[3]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically between 2-8°C.[2] It should be protected from light and stored under an inert gas atmosphere to prevent degradation.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2-Chloro-5-iodo-4-pyridinamine is a strategically designed heterocyclic compound with significant utility in modern organic synthesis. Its well-defined physicochemical properties, predictable reactivity, and established synthetic protocols make it a reliable and valuable intermediate. The ability to perform selective cross-coupling reactions at the chloro and iodo positions provides chemists with a powerful tool for the efficient construction of complex molecules. For professionals in drug discovery and materials science, a thorough understanding of this building block's characteristics, as detailed in this guide, is essential for unlocking its full potential in the development of next-generation chemical entities.

References

-

2-Chloro-5-iodo-4-pyridinamine . MySkinRecipes. [Link]

-

2-Chloro-5-iodo-4-pyridinamine | CAS#:800402-12-4 . Chemsrc. [Link]

-

2-Chloro-3-iodopyridin-4-amine . PubChem, National Center for Biotechnology Information. [Link]

-

2-PYRIDINAMINE, 4-CHLORO-5-IODO . LookChem. [Link]

- Preparation method of 2-chloro-4-iodo-5-methylpyridine.

- Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).

Sources

- 1. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 2. 2-Chloro-5-iodo-4-pyridinamine [myskinrecipes.com]

- 3. echemi.com [echemi.com]

- 4. 2-Chloro-5-iodo-4-pyridinamine | 800402-12-4 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 4-Amino-2-chloro-5-iodopyridine 97 800402-12-4 [sigmaaldrich.com]

- 7. 800402-12-4 2-Chloro-5-iodo-4-pyridinamine AKSci 2497AC [aksci.com]

- 8. Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-12-4 with a minimum purity of 99% [whsysbio.net]

- 9. 2-Chloro-5-iodo-4-pyridinamine | CAS#:800402-12-4 | Chemsrc [chemsrc.com]

Solubility and stability of "2-Chloro-5-iodo-4-pyridinamine"

An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-5-iodo-4-pyridinamine

Introduction

2-Chloro-5-iodo-4-pyridinamine (CAS No. 800402-12-4) is a halogenated pyridine derivative with a molecular formula of C₅H₄ClIN₂ and a molecular weight of approximately 254.46 g/mol .[1][2] Its structure, featuring chloro, iodo, and amino functional groups, makes it a versatile building block in the synthesis of novel bioactive molecules.[3] Understanding the solubility and stability of this intermediate is paramount for its effective use in synthetic chemistry, formulation development, and for ensuring its quality and shelf-life. This guide outlines the theoretical considerations and practical methodologies for a thorough characterization of these critical attributes.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-Chloro-5-iodo-4-pyridinamine is presented below.

| Property | Value | Source |

| Molecular Formula | C₅H₄ClIN₂ | ChemScene[1] |

| Molecular Weight | 254.46 g/mol | ChemScene[1] |

| Melting Point | 125-129 °C | AKSci[4] |

| Physical Form | Solid at 20°C | AKSci[4] |

| pKa (Predicted) | 2.96 ± 0.42 | Chem-Space[3] |

| LogP (Predicted) | 1.9218 - 2.503 | ChemScene, LookChem[1][5] |

| Boiling Point (Predicted) | 367.751 °C at 760 mmHg | Chem-Space[3] |

| Density (Predicted) | 2.139 g/cm³ | LookChem[5] |

Section 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and purification. This section details a systematic approach to determining the solubility of 2-Chloro-5-iodo-4-pyridinamine in various solvents.

Rationale for Solvent Selection

A diverse panel of solvents should be selected to cover a range of polarities and proticities, which is crucial for understanding the compound's dissolution behavior. This includes aqueous buffers at different pH values to assess the impact of ionization on solubility, and various organic solvents commonly used in synthesis and formulation.

Experimental Workflow for Solubility Determination

The following diagram outlines a typical workflow for determining the equilibrium solubility of a compound.

Detailed Protocol for Equilibrium Solubility Measurement

-

Preparation of Solvent Vials: Prepare a series of vials, each containing a precise volume (e.g., 1 mL) of the selected solvents.

-

Addition of Compound: Add an excess amount of 2-Chloro-5-iodo-4-pyridinamine to each vial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25 °C). Agitate for a sufficient time (e.g., 24 hours) to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed to pellet the excess solid. Carefully collect a known volume of the supernatant.

-

Quantification: Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.

Anticipated Solubility Profile

Based on the predicted LogP value of around 2, it is expected that 2-Chloro-5-iodo-4-pyridinamine will exhibit limited aqueous solubility and higher solubility in organic solvents. A preliminary solubility in Dimethyl Sulfoxide (DMSO) has been reported as a minimum of 5 mg/mL.[6]

| Solvent System | Expected Solubility | Rationale |

| Aqueous Buffers | ||

| pH 2.0 | Low to Moderate | The amino group (predicted pKa ~2.96) will be protonated, potentially increasing solubility. |

| pH 7.4 | Low | The compound is likely to be in its neutral form, leading to lower aqueous solubility. |

| pH 9.0 | Low | The compound will remain in its neutral form. |

| Organic Solvents | ||

| Methanol | Moderate to High | Polar protic solvent. |

| Ethanol | Moderate to High | Polar protic solvent. |

| Acetonitrile | Moderate | Polar aprotic solvent. |

| Dichloromethane | Moderate to High | Non-polar solvent. |

| Ethyl Acetate | Moderate | Moderately polar solvent. |

| Dimethyl Sulfoxide (DMSO) | High (≥ 5 mg/mL) | Polar aprotic solvent, known to be a good solvent for many organic compounds.[6] |

| N,N-Dimethylformamide (DMF) | High | Polar aprotic solvent. |

Section 2: Stability Assessment and Forced Degradation Studies

Understanding the stability of 2-Chloro-5-iodo-4-pyridinamine is crucial for determining appropriate storage and handling conditions and for identifying potential degradation products. Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[7]

Recommended Storage Conditions

Suppliers recommend storing 2-Chloro-5-iodo-4-pyridinamine in a cool, dry, and dark place, often under an inert atmosphere.[5][8] Specific recommendations include storage at 4°C and protection from light.[1] These conditions suggest potential sensitivity to heat, humidity, light, and oxidation.

Forced Degradation Studies: A Strategic Approach

Forced degradation studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing conditions.[7] The goal is to induce degradation to a level of 5-20%, which allows for the identification of degradation products and the development of a stability-indicating analytical method.[7]

Protocols for Forced Degradation Studies

The following are example protocols for conducting forced degradation studies on 2-Chloro-5-iodo-4-pyridinamine. The conditions should be optimized to achieve the target degradation level.

2.3.1. Acid and Base Hydrolysis

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Condition: Add the stock solution to solutions of 0.1 N HCl and 0.1 N NaOH.

-

Incubation: Incubate the solutions at an elevated temperature (e.g., 60 °C) and monitor at various time points (e.g., 2, 6, 24 hours).

-

Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by HPLC-UV/MS.

2.3.2. Oxidative Degradation

-

Stress Condition: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%).

-

Incubation: Keep the solution at room temperature and protect it from light.

-

Sample Analysis: Monitor the reaction at different time intervals until significant degradation is observed.

2.3.3. Thermal Degradation

-

Solid State Stress: Place the solid compound in a controlled temperature oven (e.g., 80 °C).

-

Solution State Stress: Reflux a solution of the compound in a neutral solvent.

-

Sample Analysis: Analyze samples at various time points.

2.3.4. Photolytic Degradation

-

Exposure: Expose both the solid compound and a solution of the compound to light conditions as specified in the ICH Q1B guideline (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

Control: Keep control samples protected from light.

-

Sample Analysis: Analyze the exposed and control samples.

Summary of Potential Stability Profile

The following table summarizes the potential stability characteristics of 2-Chloro-5-iodo-4-pyridinamine under various stress conditions.

| Stress Condition | Potential for Degradation | Rationale and Potential Degradation Pathways |

| Acidic pH | Possible | The pyridine nitrogen can be protonated, which may influence the stability of the molecule. |

| Basic pH | Possible | The amino group could be involved in reactions under basic conditions. |

| Oxidation | Likely | The electron-rich aromatic ring and the amino group are susceptible to oxidation. |

| Heat | Likely | As with many organic molecules, elevated temperatures can lead to decomposition. |

| Light | Likely | Halogenated aromatic compounds are often photosensitive. |

Conclusion

This guide provides a framework for the systematic evaluation of the solubility and stability of 2-Chloro-5-iodo-4-pyridinamine. The outlined protocols, while based on standard industry practices, should be adapted and optimized based on experimental findings. A thorough understanding of these properties is indispensable for the successful application of this important chemical intermediate in research and development.

References

-

LookChem. 2-PYRIDINAMINE, 4-CHLORO-5-IODO-. [Link]

-

ChemPacific. How to Store 2-Chloro-4-iodo-5-methylpyridine Safely. [Link]

-

Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-13. [Link]

-

Chem-Space. Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-12-4 with a minimum purity of 99%. [Link]

-

Chemsrc. 2-Chloro-5-iodo-4-pyridinamine. [Link]

-

PubChem. 4-Chloro-5-iodopyridin-2-amine. [Link]

- Google Patents. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.

-

PubChem. 2-Chloro-5-iodo-4-methylpyridine. [Link]

-

ResearchGate. 2-Chloro-4-iodoaniline. [Link]

-

Autech Industry. Buying 2-Chloro-5-fluoro-4-iodopyridine: Purity, Price, and Supply Chain. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. echemi.com [echemi.com]

- 3. Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-12-4 with a minimum purity of 99% [whsysbio.net]

- 4. 800402-12-4 2-Chloro-5-iodo-4-pyridinamine AKSci 2497AC [aksci.com]

- 5. lookchem.com [lookchem.com]

- 6. keyorganics.net [keyorganics.net]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How to Store 2-Chloro-4-iodo-5-methylpyridine Safely - ChemPacific [chempacific-zhejiang.com]

The Strategic Utility of 2-Chloro-5-iodo-4-pyridinamine: An In-depth Technical Guide for Heterocyclic Scaffolding

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic selection of foundational molecular scaffolds is paramount. 2-Chloro-5-iodo-4-pyridinamine has emerged as a heterocyclic building block of significant interest, offering a unique combination of reactive sites that enable chemists to construct complex molecular architectures with a high degree of precision and control. Its utility is primarily derived from the differential reactivity of its halogen substituents—the iodo and chloro groups—which allows for selective, sequential functionalization through a variety of cross-coupling reactions. This guide provides an in-depth technical overview of the synthesis, reactivity, and application of 2-Chloro-5-iodo-4-pyridinamine, tailored for researchers, scientists, and professionals in drug development.

This compound is a derivative of pyridine, a core structure in many biologically active molecules, and contains both chlorine and iodine atoms, making it a valuable intermediate for creating new chemical entities with potential therapeutic activities.[1][2][3][4] Its role as a versatile intermediate is crucial in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials.[2]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 800402-12-4 | [5] |

| Molecular Formula | C₅H₄ClIN₂ | [5] |

| Molecular Weight | 254.46 g/mol | [5] |

| Melting Point | 126-127 °C | [6] |

| Boiling Point | 367.8 °C at 760 mmHg | [2] |

| Appearance | White to Off-white Solid | [2] |

| Storage | 2-8°C, protected from light, stored under inert gas | [2] |

Safety Profile: 2-Chloro-5-iodo-4-pyridinamine is classified as harmful if swallowed and is an irritant.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of 2-Chloro-5-iodo-4-pyridinamine: A Practical Protocol

The reliable synthesis of 2-Chloro-5-iodo-4-pyridinamine is a critical first step for its use as a building block. A common and effective method involves the direct iodination of 2-chloro-4-aminopyridine.

Experimental Protocol: Iodination of 2-chloro-4-aminopyridine

This protocol is based on established methods for the iodination of aminopyridines.[6]

Materials:

-

2-chloro-4-aminopyridine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium carbonate solution

-

Ethyl acetate

-

Saturated aqueous brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-aminopyridine (1.0 eq).

-

Add anhydrous acetonitrile to dissolve the starting material.

-

Slowly add N-Iodosuccinimide (1.2 eq) to the solution.

-

Heat the reaction mixture to 70°C and stir for 16 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Adjust the pH of the solution to 9-10 by the addition of saturated aqueous sodium carbonate solution.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel to afford pure 2-Chloro-5-iodo-4-pyridinamine.

Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ = 8.20 (s, 1 H), 6.64 (s, 1 H), 6.50 (br s, 2 H).[6]

The Cornerstone of Versatility: Regioselective Cross-Coupling Reactions

The synthetic power of 2-Chloro-5-iodo-4-pyridinamine lies in the differential reactivity of its two halogen atoms. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond. This reactivity hierarchy (C-I > C-Br > C-Cl) allows for the selective functionalization at the 5-position (iodine) while leaving the 2-position (chlorine) intact for subsequent transformations.[7][8]

Sources

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2-Chloro-5-iodo-4-pyridinamine [myskinrecipes.com]

- 4. Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-12-4 with a minimum purity of 99% [whsysbio.net]

- 5. chemscene.com [chemscene.com]

- 6. echemi.com [echemi.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

The Strategic Utility of 2-Chloro-5-iodo-4-pyridinamine: A Technical Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutics. Among the vast arsenal of heterocyclic intermediates, 2-Chloro-5-iodo-4-pyridinamine has emerged as a particularly valuable scaffold. Its unique substitution pattern offers a confluence of reactivity and selectivity that enables the construction of complex molecular architectures. This guide provides an in-depth technical overview of this compound, from its synthesis and physicochemical properties to its strategic application in drug discovery, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Strategic Significance

2-Chloro-5-iodo-4-pyridinamine is a halogenated pyridine derivative with the molecular formula C₅H₄ClIN₂ and a molecular weight of approximately 254.46 g/mol .[1] It typically presents as a white to off-white solid with a melting point in the range of 126-127°C.[2][3] The strategic importance of this molecule lies in the orthogonal reactivity of its three key functional groups: the chloro, iodo, and amino moieties, all attached to a pyridine core.

The pyridine ring itself is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The substituents on this particular scaffold offer distinct synthetic handles:

-

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups.

-

The iodine atom at the 5-position is an excellent participant in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[1] This enables the facile formation of carbon-carbon and carbon-heteroatom bonds, crucial for building molecular complexity.

-

The amino group at the 4-position can be readily acylated, alkylated, or used as a directing group in further electrophilic aromatic substitution reactions.

This trifecta of reactivity makes 2-Chloro-5-iodo-4-pyridinamine a highly versatile intermediate, allowing for a programmed, stepwise functionalization of the pyridine core.

| Property | Value |

| CAS Number | 800402-12-4 |

| Molecular Formula | C₅H₄ClIN₂ |

| Molecular Weight | 254.46 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 126-127 °C |

| Boiling Point | 367.8 °C at 760 mmHg |

| Storage Conditions | 2-8°C, protected from light, under an inert atmosphere |

Synthesis and Mechanistic Considerations

While a singular "discovery" paper for 2-Chloro-5-iodo-4-pyridinamine is not readily apparent in the literature, its synthesis relies on established and well-understood methodologies in heterocyclic chemistry. The most common and industrially scalable synthesis begins with the commercially available 2-chloro-4-aminopyridine.

The key transformation is the regioselective iodination at the 5-position. This is typically achieved using an electrophilic iodinating agent, most commonly N-iodosuccinimide (NIS).

Experimental Protocol: Synthesis from 2-Chloro-4-aminopyridine

Objective: To synthesize 2-Chloro-5-iodo-4-pyridinamine via electrophilic iodination.

Materials:

-

2-Chloro-4-aminopyridine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium carbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

Under an inert atmosphere (e.g., nitrogen), dissolve 2-chloro-4-aminopyridine (1.0 equivalent) in anhydrous acetonitrile.

-

Heat the solution to approximately 70°C.

-

Slowly add N-iodosuccinimide (1.2 equivalents) portion-wise to the heated solution.

-

Maintain the reaction mixture at 70°C and stir for 16 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Adjust the pH of the mixture to 9-10 by the addition of saturated aqueous sodium carbonate solution.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain 2-Chloro-5-iodo-4-pyridinamine.

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents unwanted side reactions with atmospheric oxygen and moisture.

-

Acetonitrile as Solvent: A polar aprotic solvent that effectively dissolves the starting materials and is stable under the reaction conditions.

-

N-Iodosuccinimide (NIS): A mild and effective electrophilic iodinating agent. It is easier to handle and often more selective than molecular iodine or iodine monochloride. The succinimide byproduct is generally easy to remove during workup.

-

Heating to 70°C: Provides the necessary activation energy for the electrophilic aromatic substitution to proceed at a reasonable rate.

-

Aqueous Sodium Carbonate Wash: Neutralizes any acidic byproducts and facilitates the extraction of the basic product into the organic phase.

Mechanistic Pathway of Iodination

The iodination of 2-chloro-4-aminopyridine with NIS is an electrophilic aromatic substitution reaction. The amino group at the 4-position is a strong activating group, directing the incoming electrophile to the ortho and para positions. In this case, the 3- and 5-positions are ortho to the amino group. The 5-position is sterically more accessible, leading to the regioselective formation of the 5-iodo product.

Caption: Iodination of 2-chloro-4-aminopyridine with NIS.

Applications in Drug Discovery and Development

The true value of 2-Chloro-5-iodo-4-pyridinamine is realized in its application as a versatile building block for the synthesis of biologically active molecules. Its utility spans various therapeutic areas, with a notable presence in the development of kinase inhibitors for oncology.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the target kinase. The strategic placement of substituents on this core is crucial for achieving potency and selectivity. 2-Chloro-5-iodo-4-pyridinamine provides an excellent starting point for constructing such inhibitors.

A general synthetic strategy involves:

-

Cross-coupling at the 5-position: A Suzuki or Sonogashira reaction can be employed to introduce a larger aromatic or heteroaromatic moiety, which often serves to occupy a specific sub-pocket of the kinase active site.

-

Nucleophilic substitution at the 2-position: The chloro group can be displaced by a nucleophile, such as an amine, to introduce another key binding element.

-

Modification of the 4-amino group: The exocyclic amine can be functionalized to further fine-tune the compound's properties, such as solubility and cell permeability.

Caption: General synthetic workflow for kinase inhibitors.

While it is challenging to definitively link this specific intermediate to the commercial synthesis of blockbuster drugs without proprietary information, its structural motifs are present in numerous patented kinase inhibitors. For instance, pyridine-based scaffolds are central to drugs like the ERK2 inhibitors.[4] The synthetic logic enabled by 2-Chloro-5-iodo-4-pyridinamine is highly relevant to the construction of such molecules.

Broader Applications in Medicinal Chemistry

Beyond oncology, this intermediate is valuable for creating compounds targeting a range of biological targets. Its use has been noted in the synthesis of potential treatments for neurological disorders and infectious diseases.[1][5] The ability to readily generate libraries of diverse pyridine derivatives makes it a powerful tool in lead optimization campaigns.

Potential in Agrochemicals and Materials Science

The utility of halogenated pyridines extends beyond pharmaceuticals. These compounds can serve as intermediates in the synthesis of novel pesticides and herbicides.[1] In the realm of materials science, the pyridine core can be incorporated into organic light-emitting diodes (OLEDs) and other functional materials, where the tunable electronic properties imparted by the halogen and amino substituents are advantageous.[6][7]

Conclusion

2-Chloro-5-iodo-4-pyridinamine is a testament to the power of strategic molecular design in chemical synthesis. Its carefully orchestrated arrangement of functional groups provides a versatile and powerful platform for the construction of complex, high-value molecules. For drug discovery professionals, a thorough understanding of the reactivity and synthetic potential of this intermediate can unlock new avenues for the development of next-generation therapeutics. As the demand for novel and effective treatments for a myriad of diseases continues to grow, the importance of such well-designed chemical building blocks will only increase.

References

-

MySkinRecipes. (n.d.). 2-Chloro-5-iodo-4-pyridinamine. Retrieved from [Link]

- Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.

-

LookChem. (n.d.). 2-PYRIDINAMINE, 4-CHLORO-5-IODO. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-iodopyridin-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-5-iodopyridin-2-amine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

-

Wikipedia. (n.d.). N-Iodosuccinimide. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-4-iodopyridine in Modern Drug Discovery. Retrieved from [Link]

-

The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine.

- Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.

- Google Patents. (n.d.). US5026864A - Preparation of 2-chloro-5-aminomethyl-pyridine.

-

PubMed. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Retrieved from [Link]

-

N-Iodosuccinimide Enhances Precision Iodination for Fine Chemicals. (2025, September 19). Retrieved from [Link]

-

N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Best Dabrafenib INTERMEDIATE CAS No. 1195768-20-7 Pharmaceutical Intermediates Supplier, Manufacturer | Afine [afinechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Chloro-5-iodo-4-pyridinamine [myskinrecipes.com]

- 6. Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-12-4 with a minimum purity of 99% [whsysbio.net]

- 7. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

A Technical Guide to the Biological Potential of 2-Chloro-5-iodo-4-pyridinamine Derivatives in Modern Drug Discovery

Abstract

The pursuit of novel therapeutic agents is a cornerstone of modern medicinal chemistry, demanding a constant supply of versatile chemical scaffolds amenable to structural diversification. Among these, 2-chloro-5-iodo-4-pyridinamine has emerged as a particularly valuable building block. Its unique electronic and steric properties, conferred by the halogen substituents and the aminopyridine core, provide a robust platform for the synthesis of a wide array of derivatives. This technical guide offers an in-depth exploration of the demonstrated and potential biological activities of these derivatives, with a focus on their antimicrobial and anticancer applications. We will dissect the causal relationships behind experimental designs, provide detailed, field-tested protocols for synthesis and biological evaluation, and present a forward-looking perspective on the future of this promising chemical scaffold in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of 2-chloro-5-iodo-4-pyridinamine in their research and development pipelines.

Part 1: The 2-Chloro-5-iodo-4-pyridinamine Scaffold: A Versatile Core for Drug Design

Physicochemical Properties and Reactivity

The 2-chloro-5-iodo-4-pyridinamine molecule (C₅H₄ClIN₂) is a solid at room temperature with a melting point of 126-127°C. Its structure is characterized by a pyridine ring substituted with a chloro group at the 2-position, an iodo group at the 5-position, and an amino group at the 4-position. This specific arrangement of functional groups dictates its reactivity and makes it a highly versatile intermediate in organic synthesis.

The presence of two different halogen atoms allows for selective, stepwise functionalization through various cross-coupling reactions, such as the Suzuki and Sonogashira reactions. The iodine atom is more reactive and can be selectively displaced under milder conditions, while the chlorine atom can be targeted under more forcing conditions. The amino group provides a handle for further derivatization, such as through acylation or the formation of Schiff bases. This differential reactivity is a key asset for the combinatorial synthesis of compound libraries for high-throughput screening.

Key Synthetic Pathways for Derivatization

The derivatization of the 2-chloro-5-iodo-4-pyridinamine core can proceed through several key synthetic routes to generate diverse molecular architectures. The choice of reaction pathway is guided by the desired biological target and the intended structure-activity relationship (SAR) studies. A generalized workflow for the synthesis of biologically active derivatives is depicted below.

Part 2: Antimicrobial and Antifungal Activities of Derivatives

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Derivatives of 2-chloro-5-iodo-4-pyridinamine have shown considerable promise in this area, particularly as precursors to fused heterocyclic systems.

Featured Case Study: Pyrrolo[3,2-c]pyridine Mannich Bases

A notable class of derivatives with potent antimicrobial and antimycobacterial activity are the pyrrolo[3,2-c]pyridine Mannich bases. These compounds are synthesized from the 2-chloro-5-iodo-4-pyridinamine core and have been evaluated against a panel of pathogenic bacteria and fungi.

The pyrrolo[3,2-c]pyridine scaffold is a known pharmacophore with a range of biological activities. The rationale for synthesizing Mannich bases of this scaffold was to introduce additional amine functionalities, which are known to enhance antimicrobial activity by interacting with the negatively charged components of microbial cell membranes. The 2-chloro-5-iodo-4-pyridinamine serves as a key starting material for the construction of the core pyrrolopyridine ring system.

The synthesis of pyrrolo[3,2-c]pyridine Mannich bases is a multi-step process that begins with the Sonogashira coupling of 2-chloro-5-iodo-4-pyridinamine with a suitable terminal alkyne, followed by an intramolecular cyclization to form the pyrrolopyridine core. The final step is a Mannich reaction to introduce the aminomethyl side chain.

Step-by-Step Synthesis:

-

Sonogashira Coupling: To a solution of 2-chloro-5-iodo-4-pyridinamine (1.0 eq) in a suitable solvent (e.g., DMF/triethylamine), add a terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq). Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 12-24 hours.

-

Work-up and Purification: After completion of the reaction (monitored by TLC), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Intramolecular Cyclization: Dissolve the purified product from the previous step in a high-boiling point solvent (e.g., N,N-dimethylformamide) and heat at reflux for 4-8 hours to induce intramolecular cyclization.

-

Mannich Reaction: To a solution of the resulting pyrrolo[3,2-c]pyridine core (1.0 eq) in glacial acetic acid, add a secondary amine (1.5 eq) and an excess of formaldehyde solution (37% in water). Stir the mixture at room temperature for 6-12 hours.

-

Final Work-up and Purification: Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the final Mannich base by column chromatography or recrystallization.

The antimicrobial activity of the synthesized derivatives is typically evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

The antimicrobial activity of a series of synthesized pyrrolo[3,2-c]pyridine Mannich bases is summarized in the table below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound ID | R Group (Amine) | S. aureus (MIC) | E. coli (MIC) | C. albicans (MIC) | M. tuberculosis (MIC) |

| 7a | Morpholine | 16 | 32 | 64 | 12.5 |

| 7b | Piperidine | 8 | 16 | 32 | 6.25 |

| 7c | N-Methylpiperazine | 32 | 64 | 128 | 25 |

| 7d | Diethylamine | 64 | >128 | >128 | 50 |

| Ciprofloxacin | (Control) | 1 | 0.5 | N/A | N/A |

| Isoniazid | (Control) | N/A | N/A | N/A | 0.1 |

Data is representative and compiled from typical findings in the literature for illustrative purposes.

The SAR studies of these derivatives have revealed several key insights:

-

The nature of the secondary amine in the Mannich base side chain significantly influences antimicrobial activity. Cyclic amines, such as piperidine and morpholine, generally confer greater potency than acyclic amines.

-

The presence of a halogen at the 2-position of the original pyridinamine core is often crucial for activity.

-

Lipophilicity plays a role, with compounds having a moderate logP value often exhibiting the best balance of cell penetration and target engagement.

Part 3: Anticancer Potential of Novel Derivatives

The versatility of the 2-chloro-5-iodo-4-pyridinamine scaffold has also been leveraged in the development of novel anticancer agents, particularly kinase inhibitors.

Targeting Kinase Signaling Pathways

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. One of the key downstream effectors is the Extracellular signal-Regulated Kinase 2 (ERK2). A patent has described derivatives of 2-chloro-4-iodo-5-methylpyridine, a closely related analog of our core molecule, as potent inhibitors of ERK2. These compounds act as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the phosphorylation of its downstream substrates.

The anticancer activity of the synthesized derivatives can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

The following table presents representative IC₅₀ values for a hypothetical series of ERK2 inhibitor derivatives against a panel of cancer cell lines.

| Compound ID | R¹ Group | R² Group | HeLa (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | A549 (IC₅₀, µM) |

| ERK-1 | H | Phenyl | 15.2 | 22.5 | 35.1 |

| ERK-2 | Methyl | Phenyl | 5.8 | 9.1 | 12.4 |

| ERK-3 | Methyl | 4-Fluorophenyl | 1.2 | 2.5 | 3.1 |

| ERK-4 | Methyl | 3-Chlorophenyl | 2.5 | 4.8 | 6.7 |

| Doxorubicin | (Control) | 0.5 | 0.8 | 1.1 |

Data is representative and compiled from typical findings in the literature for illustrative purposes.

Part 4: Emerging Therapeutic Areas

While the antimicrobial and anticancer activities of 2-chloro-5-iodo-4-pyridinamine derivatives are the most extensively studied, preliminary research suggests their potential in other therapeutic areas as well. These include the development of agents for treating neurological disorders and infectious diseases caused by protozoan parasites. Further investigation is warranted to fully explore the therapeutic potential of this versatile scaffold in these and other emerging areas.

Part 5: Future Directions and Conclusion

The 2-chloro-5-iodo-4-pyridinamine scaffold has proven to be a highly productive starting point for the development of novel, biologically active compounds. The future of research in this area is bright, with several exciting avenues for exploration:

-

Lead Optimization: The existing lead compounds in the antimicrobial and anticancer space can be further optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties.

-

Novel Target Identification: High-throughput screening of diverse libraries of derivatives against a wide range of biological targets may uncover novel mechanisms of action and therapeutic applications.

-

Advanced Drug Delivery: The development of targeted drug delivery systems for the most potent derivatives could enhance their efficacy and reduce off-target toxicity.

References

-

Chemsrc. (2025, August 25). 2-Chloro-5-iodo-4-pyridinamine | CAS#:800402-12-4. Retrieved from [Link]

-

LookChem. (n.d.). 2-PYRIDINAMINE, 4-CHLORO-5-IODO. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Chloro-5-iodo-4-pyridinamine. Retrieved from [Link]

- Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.

Foreword: The Strategic Value of Halogenated Heterocycles

An In-Depth Technical Guide to 2-Chloro-5-iodo-4-pyridinamine in Medicinal Chemistry

In the intricate world of drug discovery, the design and synthesis of novel molecular entities hinge on the availability of versatile chemical building blocks. Among these, halogenated heterocycles stand out for their exceptional utility. They are not merely passive scaffolds but active participants in the synthetic endgame, offering chemists precise control over molecular architecture. This guide focuses on a particularly valuable intermediate: 2-Chloro-5-iodo-4-pyridinamine . Its unique di-halogenated structure is a testament to strategic design, enabling selective, sequential functionalization that is paramount in constructing complex, biologically active compounds. As we delve into its properties, synthesis, and applications, we will uncover the causality behind its widespread adoption in modern medicinal chemistry programs.

Core Characteristics and Physicochemical Profile

2-Chloro-5-iodo-4-pyridinamine is a white to off-white solid at room temperature.[1] Its structure, featuring a pyridine core substituted with an amine group and two different halogens, is the key to its synthetic power. The physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 800402-12-4 | [2][3] |

| Molecular Formula | C₅H₄ClIN₂ | [1][3] |

| Molecular Weight | 254.46 g/mol | [1][3] |

| Melting Point | 126-127 °C | [4] |

| Boiling Point | 367.8 °C at 760 mmHg | [1][4] |

| Density | 2.139 g/cm³ | [4] |

| Storage | 2-8°C, protect from light, store under inert gas | [1] |

| Synonyms | 4-Amino-2-chloro-5-iodopyridine | [3] |

Synthesis of the Core Intermediate

The reliable and scalable synthesis of 2-Chloro-5-iodo-4-pyridinamine is crucial for its application. The most common laboratory-scale preparation involves the electrophilic iodination of a readily available precursor, 2-chloro-4-aminopyridine. The choice of iodinating agent and reaction conditions is critical for achieving high yield and purity.

Synthetic Workflow: Electrophilic Iodination

The process begins with the activation of the pyridine ring by the amino group, which directs the incoming electrophile (iodine) to the ortho and para positions. Since the para position (C4) is blocked by the amine and the other ortho position (C3) is less sterically accessible, iodination occurs regioselectively at the C5 position.

Caption: Synthesis of 2-Chloro-5-iodo-4-pyridinamine.

Protocol: Synthesis via Iodination with Iodine Monochloride

This protocol is a self-validating system; completion can be monitored by Thin Layer Chromatography (TLC) to ensure the full consumption of the starting material.

-

Vessel Preparation: To a 2-liter, 2-neck round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-4-aminopyridine (33 g, 1 eq) and acetic acid (1.5 L). Stir for 10 minutes to ensure complete dissolution.

-

Base Addition: Add potassium acetate (50 g, 2 eq) to the mixture and continue stirring for another 10 minutes. The acetate acts as a base to neutralize the acid formed during the reaction.

-

Iodination: Slowly add iodine monochloride (50 g, 1.2 eq) to the mixture. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux at 120°C for 4 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material spot.[2]

-

Workup: After completion, cool the mixture and remove the acetic acid by distillation under reduced pressure.

-

Neutralization & Extraction: Basify the residue with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is between 8-9. Extract the aqueous layer with ethyl acetate (3 x 500 mL).

-

Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product. Further purification can be achieved by column chromatography or recrystallization to yield 2-chloro-4-amino-5-iodopyridine.[2]

The Principle of Orthogonal Reactivity in Drug Design

The primary value of 2-Chloro-5-iodo-4-pyridinamine in medicinal chemistry lies in the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.[5] This phenomenon, often termed "orthogonal reactivity," allows for a two-step, site-selective functionalization of the pyridine core.

-

Step 1 (C-I Bond Activation): Milder reaction conditions can be used to selectively target the C-I bond for a cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), leaving the C-Cl bond intact.

-

Step 2 (C-Cl Bond Activation): The resulting chloro-substituted intermediate can then undergo a second, different cross-coupling reaction under more forcing conditions to functionalize the C2 position.

This stepwise approach is incredibly powerful, enabling the construction of highly complex and diverse molecular libraries from a single, common intermediate.

Caption: Sequential cross-coupling strategy.

Application in Kinase Inhibitor Scaffolds

While 2-Chloro-5-iodo-4-pyridinamine is a versatile building block for various therapeutic areas, its utility is exceptionally well-demonstrated in the synthesis of kinase inhibitors.[6] Many potent kinase inhibitors, such as the chronic myelogenous leukemia drug Dasatinib, feature a central heterocyclic core linked to multiple aryl or heteroaryl fragments.[7][8] The selective functionalization offered by this intermediate is ideal for building such scaffolds.

Workflow: Hypothetical Synthesis of a Dasatinib-like Scaffold

The following workflow illustrates how 2-Chloro-5-iodo-4-pyridinamine could be used to construct a complex, multi-ring system reminiscent of a tyrosine kinase inhibitor. This demonstrates the practical application of the orthogonal reactivity principle.

Caption: Synthesis of a complex scaffold.

Protocol: Stepwise Functionalization

Step A: Suzuki-Miyaura Coupling at the C5 Position

This initial step targets the more reactive C-I bond to install an aryl group, a common feature in kinase inhibitors for engaging with the adenine-binding region of the ATP pocket.

-

Reaction Setup: In an oven-dried flask under an inert nitrogen atmosphere, combine 2-Chloro-5-iodo-4-pyridinamine (1 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (Na₂CO₃, 2.5 eq).[5][9]

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

-

Execution: Heat the mixture to 90°C and stir for 4-6 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the 2-chloro-5-aryl-4-pyridinamine intermediate.

Step B: Buchwald-Hartwig Amination at the C2 Position

With the C5 position functionalized, the remaining C-Cl bond is targeted for C-N bond formation. This often involves coupling with a piperazine moiety, which frequently serves to enhance solubility and provide a vector for interacting with the solvent-exposed region of the kinase.

-

Reaction Setup: Under an inert atmosphere, combine the 2-chloro-5-aryl-4-pyridinamine intermediate from Step A (1 eq), the desired amine (e.g., N-Boc-piperazine, 1.5 eq), a palladium precatalyst like Pd₂(dba)₃ (0.02 eq), a sterically hindered phosphine ligand such as XPhos or RuPhos (0.04 eq), and a strong base like sodium tert-butoxide (NaOtBu, 2.0 eq).[10][11]

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Execution: Heat the mixture to 100-110°C and stir for 12-18 hours until the starting material is consumed.

-

Workup: Cool the reaction, quench carefully with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify by column chromatography to yield the final coupled product.

Broader Applications and Future Outlook

Beyond kinase inhibitors, 2-Chloro-5-iodo-4-pyridinamine and its derivatives are valuable intermediates for a range of other biologically active molecules.[4] Published research describes its use in the synthesis of:

-

Antimicrobial and Antitubercular Agents: Serving as a precursor for novel pyrrolo[3,2-c]pyridine Mannich bases that have shown promising activity against various bacteria and Mycobacterium tuberculosis.[12]

-

Agrochemicals: The halogenated pyridine scaffold is a common motif in modern pesticides and herbicides.[1][4]

-

Materials Science: The compound's heterocyclic nature makes it a building block for organic materials with potential applications in electronics, such as in electroluminescent devices.[1][4]

The continued exploration of novel cross-coupling methodologies will only expand the synthetic toolbox available to chemists, further cementing the role of strategically di-halogenated intermediates like 2-Chloro-5-iodo-4-pyridinamine in the future of drug discovery and materials science.

References

-

MySkinRecipes. (n.d.). 2-Chloro-5-iodo-4-pyridinamine. Retrieved from [Link]

-

Molbase. (n.d.). 2-Chloro-5-iodo-4-pyridinamine. Retrieved from [Link]

- Google Patents. (2015). Process and intermediates for the preparation of dasatinib. EP 2918584 A1.

- Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.

- Google Patents. (n.d.). CN104788445A - Synthesis method of Dasatinib intermediate.

-

Chemsrc. (n.d.). 2-Chloro-5-iodo-4-pyridinamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-4-iodopyridine in Modern Drug Discovery. Retrieved from [Link]

-

Patsnap. (n.d.). A kind of synthetic method of dasatinib intermediate. Retrieved from [Link]

-

viXra.org. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). Retrieved from [Link]

- Google Patents. (n.d.). US20130030177A1 - Synthesis process of dasatinib and intermediate thereof.

-

Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Pharmaceutical Innovation: The Role of 2-Chloro-5-fluoro-4-iodopyridine. Retrieved from [Link]

-

LookChem. (n.d.). 2-PYRIDINAMINE, 4-CHLORO-5-IODO. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Pro Progressio Alapítvány. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Retrieved from [Link]

-

ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Retrieved from [Link]

Sources

- 1. 2-Chloro-5-iodo-4-pyridinamine [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-12-4 with a minimum purity of 99% [whsysbio.net]

- 5. proprogressio.hu [proprogressio.hu]

- 6. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]

- 9. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Reactivity of 2-Chloro-5-iodo-4-pyridinamine

Abstract

2-Chloro-5-iodo-4-pyridinamine is a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science.[1][2][] Its value stems from the differentiated reactivity of its two halogen substituents—the highly reactive C-I bond at the C5 position and the more robust C-Cl bond at the C2 position. This inherent orthogonality allows for sequential, site-selective functionalization, providing a powerful tool for the strategic construction of complex molecular architectures. This guide offers a comprehensive exploration of the core reactivity principles of 2-chloro-5-iodo-4-pyridinamine, focusing on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings that govern its regioselectivity and provide field-proven protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Introduction: The Strategic Value of Orthogonal Reactivity

Polyhalogenated heterocycles are indispensable tools for synthetic chemists, enabling the stepwise introduction of various substituents onto an aromatic core.[4] The primary challenge and opportunity lie in controlling which halogen reacts. The reactivity of 2-chloro-5-iodo-4-pyridinamine is dominated by the significant difference in bond dissociation energies (BDE) of the C–X bonds, which generally follows the trend C–I < C–Br < C–Cl.[5][6] This makes the C-I bond at the 5-position the primary site for oxidative addition to a low-valent palladium catalyst, leaving the C-Cl bond at the 2-position intact for subsequent transformations.

The pyridine nitrogen and the C4-amino group further modulate the electronic landscape of the ring. The nitrogen atom is electron-withdrawing, making the α- (C2, C6) and γ- (C4) positions more electron-deficient and generally more susceptible to nucleophilic attack or oxidative addition.[4] Conversely, the C4-amino group is a strong electron-donating group, which can influence the reactivity of adjacent positions. This electronic interplay, combined with the differential C-X bond strengths, forms the basis of this molecule's synthetic utility.

Caption: Differential reactivity of halogen sites on 2-chloro-5-iodo-4-pyridinamine.

Palladium-Catalyzed Cross-Coupling: A Chemoselective Toolkit

The workhorse of modern synthesis, palladium-catalyzed cross-coupling, is perfectly suited to exploit the reactivity of 2-chloro-5-iodo-4-pyridinamine. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The initial, and often rate-determining, oxidative addition step is where the chemoselectivity is established.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[7] When 2-chloro-5-iodo-4-pyridinamine is subjected to Suzuki coupling conditions, the reaction occurs selectively at the C-I bond.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a classic and effective choice. The tetrakis(triphenylphosphine)palladium(0) complex is a direct source of the active Pd(0) species required for oxidative addition. For more challenging couplings, pre-catalysts like Pd₂(dba)₃ with specialized phosphine ligands (e.g., SPhos, XPhos) can offer higher turnover numbers and broader functional group tolerance.[7]

-

Base: An aqueous base like Na₂CO₃ or K₂CO₃ is crucial. It serves two purposes: activating the boronic acid to form a more nucleophilic boronate species for transmetalation and neutralizing any acid generated during the cycle.

-

Solvent: A biphasic solvent system, such as toluene/water or dioxane/water, is commonly used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base, facilitating efficient reaction at the phase interface.[8]

Table 1: Representative Suzuki-Miyaura Coupling Conditions

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | >95 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 8 | 92 |

| Thiophene-2-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O | 100 | 6 | 88 |

Note: Yields are illustrative and depend on the specific substrate and precise reaction conditions.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9] This reaction is exceptionally valuable for creating linear, rigid structures found in many pharmaceuticals and materials. The reaction proceeds with high selectivity at the C-I position.[10]

Causality Behind Experimental Choices:

-

Dual Catalysis: The reaction classically employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[9] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is highly reactive and readily undergoes transmetalation with the palladium complex.

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is essential. It serves as the solvent and scavenges the HX byproduct generated during the reaction, preventing catalyst deactivation.[11]

Caption: General workflow for a Sonogashira cross-coupling experiment.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is central to pharmaceutical synthesis.[12][13] This reaction allows for the coupling of the C-I bond with a wide range of primary and secondary amines.

Causality Behind Experimental Choices:

-